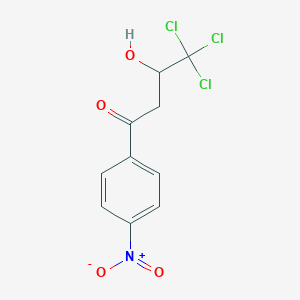
4,4,4-Trichloro-3-hydroxy-1-(4-nitrophenyl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,4-Trichloro-3-hydroxy-1-(4-nitrophenyl)butan-1-one is an organic compound with the molecular formula C10H8Cl3NO4 and a molecular weight of 312.53 g/mol . It is characterized by the presence of three chlorine atoms, a hydroxyl group, and a nitrophenyl group attached to a butanone backbone. This compound is primarily used in research settings and is not intended for human use .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trichloro-3-hydroxy-1-(4-nitrophenyl)butan-1-one typically involves the reaction of 4-nitrobenzaldehyde with trichloroacetone under basic conditions. The reaction proceeds through an aldol condensation followed by a chlorination step to introduce the trichloromethyl group .
Industrial Production Methods
This may involve the use of continuous flow reactors and advanced purification techniques to ensure the compound meets research-grade standards .
Analyse Chemischer Reaktionen
Types of Reactions
4,4,4-Trichloro-3-hydroxy-1-(4-nitrophenyl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.
Major Products Formed
Oxidation: Formation of 4,4,4-trichloro-1-(4-nitrophenyl)butane-1,3-dione.
Reduction: Formation of 4,4,4-trichloro-3-hydroxy-1-(4-aminophenyl)butan-1-one.
Substitution: Formation of derivatives with substituted groups replacing the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
4,4,4-Trichloro-3-hydroxy-1-(4-nitrophenyl)butan-1-one is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of pharmaceuticals, particularly in the study of drug metabolism and pharmacokinetics.
Industry: As an intermediate in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4,4,4-Trichloro-3-hydroxy-1-(4-nitrophenyl)butan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s trichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The nitrophenyl group can participate in electron transfer reactions, affecting cellular redox states .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one: Similar structure but lacks the nitro group.
4,4,4-Trifluoro-3-hydroxy-1-phenylbutan-1-one: Similar structure but with fluorine atoms instead of chlorine.
4,4,4-Trichloro-3-hydroxy-1-(4-methylphenyl)butan-1-one: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
4,4,4-Trichloro-3-hydroxy-1-(4-nitrophenyl)butan-1-one is unique due to the presence of both the trichloromethyl and nitrophenyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for research in various scientific fields .
Eigenschaften
IUPAC Name |
4,4,4-trichloro-3-hydroxy-1-(4-nitrophenyl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl3NO4/c11-10(12,13)9(16)5-8(15)6-1-3-7(4-2-6)14(17)18/h1-4,9,16H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCBBMRUVZXVHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC(C(Cl)(Cl)Cl)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
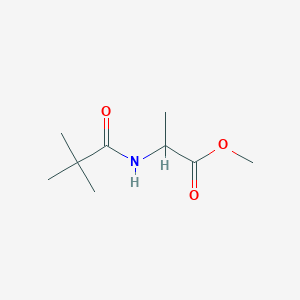
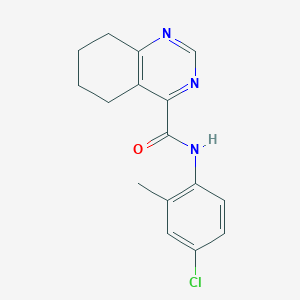
![2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2734137.png)
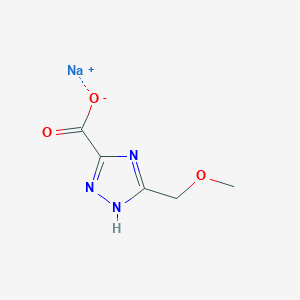
![5-[(4-Aminophenyl)methyl]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B2734140.png)
![1-{5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl}piperidine](/img/structure/B2734141.png)
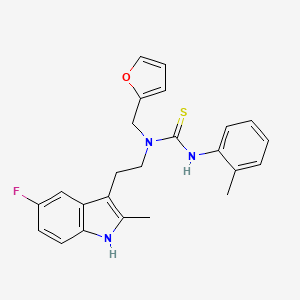
![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-(trifluoromethyl)benzamide](/img/structure/B2734145.png)
![3-Phenyl-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2734148.png)
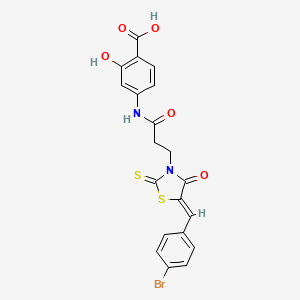
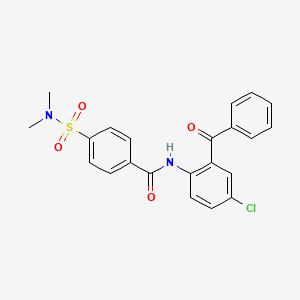

![(2E)-N-{6-[(propan-2-yl)sulfamoyl]-1,3-benzothiazol-2-yl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2734154.png)

